molecular formula C22H24N4O4S B12167028 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B12167028
M. Wt: 440.5 g/mol
InChI Key: WNEBGZDZGPQMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . For N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, the synthetic route may involve the following steps:

    Formation of the indole ring: Starting with a suitable precursor such as phenylhydrazine and an aldehyde or ketone, the Fischer indole synthesis is carried out under acidic conditions to form the indole ring.

    Substitution reactions: The indole ring is then subjected to various substitution reactions to introduce the methoxy and methylsulfonyl groups at the desired positions.

    Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide group.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-30-16-6-7-19-18(12-16)15(13-24-19)8-10-23-22(27)14-26-11-9-17-20(25-31(2,28)29)4-3-5-21(17)26/h3-7,9,11-13,24-25H,8,10,14H2,1-2H3,(H,23,27)

InChI Key

WNEBGZDZGPQMPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.